Hydroperoxide, 1-methyl-1-[4'-(1-methylethyl)[1,1'-biphenyl]-4-yl]ethyl
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Overview
Description
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl is a chemical compound with the molecular formula C18H22O2. It is a type of organic peroxide, which are compounds containing the peroxide functional group (ROOR’). Organic peroxides are known for their reactivity and are often used as initiators for polymerization reactions, as well as in various oxidation processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl typically involves the reaction of 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethanol with hydrogen peroxide in the presence of an acid catalyst. The reaction is carried out under controlled temperature conditions to prevent decomposition of the peroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to ensure consistent product quality and yield. Safety measures are crucial due to the reactive nature of organic peroxides .
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include transition metal catalysts and mild oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired product, but typically involve the use of nucleophiles under controlled temperature and pH.
Major Products
Oxidation: Produces various oxidized organic compounds.
Reduction: Yields the corresponding alcohol.
Substitution: Results in the formation of substituted biphenyl derivatives.
Scientific Research Applications
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Investigated for its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Hydroperoxide, 1-methyl-1-phenylethyl: Similar structure but with a phenyl group instead of a biphenyl group.
Hydroperoxide, 1-methyl-1-(3-methylphenyl)ethyl: Similar structure with a methyl-substituted phenyl group.
Isopropyl hydroperoxide: A simpler structure with an isopropyl group instead of the biphenyl group.
Uniqueness
Hydroperoxide, 1-methyl-1-[4’-(1-methylethyl)[1,1’-biphenyl]-4-yl]ethyl is unique due to its biphenyl structure, which imparts specific chemical and physical properties. This structure allows for unique reactivity and applications, particularly in the field of polymer chemistry and materials science .
Properties
CAS No. |
120540-29-6 |
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Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-(2-hydroperoxypropan-2-yl)-4-(4-propan-2-ylphenyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-13(2)14-5-7-15(8-6-14)16-9-11-17(12-10-16)18(3,4)20-19/h5-13,19H,1-4H3 |
InChI Key |
ZONCLJGMXBCJJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)C(C)(C)OO |
Origin of Product |
United States |
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